1-Benzyloxy-2-bromo-4-t-butylbenzene

Übersicht

Beschreibung

1-Benzyloxy-2-bromo-4-t-butylbenzene is an organic compound with the molecular formula C17H19BrO and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a benzyl ether group, a bromine atom, and a tert-butyl group attached to a benzene ring. It is a white crystalline solid with limited solubility in water but soluble in common organic solvents .

Vorbereitungsmethoden

The synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene typically involves a multi-step process:

Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.

Protection: The hydroxyl group is then protected by converting it into a benzyl ether using benzyl chloride and a base such as sodium hydroxide.

Final Product: The resulting compound is this compound.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Benzyloxy-2-bromo-4-t-butylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major products formed from these reactions include substituted benzene derivatives, benzaldehyde, benzoic acid, and dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Benzyloxy-2-bromo-4-t-butylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in creating pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines and thiols, facilitating the synthesis of diverse derivatives.

- Oxidation: The benzyl ether group can be oxidized to yield benzaldehyde or benzoic acid derivatives, which are important in various chemical applications.

- Reduction: The bromine atom can be reduced to a hydrogen atom, allowing further functionalization of the compound.

Table 1: Common Reactions and Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydride in DMF | Substituted benzene derivatives |

| Oxidation | Potassium permanganate in aqueous solution | Benzaldehyde, benzoic acid |

| Reduction | Lithium aluminum hydride in THF | Dehalogenated compounds |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Research indicates that compounds derived from this structure may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

A study synthesized a series of compounds related to this compound and evaluated their effectiveness against drug-resistant strains of M. tuberculosis. Some derivatives showed minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating their potential as new therapeutic agents for tuberculosis treatment .

Material Science

The compound is also utilized in material science for the preparation of advanced materials with specific properties. Its unique chemical structure allows for the development of polymers that can be tailored for particular applications, such as electronics or coatings.

Applications:

- Polymer Synthesis: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Advanced Coatings: Compounds derived from this compound are explored for use in coatings that require specific chemical resistance or durability.

Wirkmechanismus

The mechanism of action of 1-Benzyloxy-2-bromo-4-t-butylbenzene depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

Oxidation: The benzyl ether group is oxidized to a carbonyl group, involving the transfer of electrons and the formation of intermediate species.

Vergleich Mit ähnlichen Verbindungen

1-Benzyloxy-2-bromo-4-t-butylbenzene can be compared with similar compounds such as:

1-Bromo-4-tert-butylbenzene: Lacks the benzyl ether group, making it less reactive in nucleophilic substitution reactions.

1-Benzyloxy-4-t-butylbenzene: Lacks the bromine atom, making it less versatile in synthetic applications.

2-Bromo-4-tert-butylphenol: Contains a hydroxyl group instead of a benzyl ether group, affecting its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which confer specific reactivity and applications.

Biologische Aktivität

1-Benzyloxy-2-bromo-4-t-butylbenzene, a compound with significant potential in organic synthesis and medicinal chemistry, has garnered attention for its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

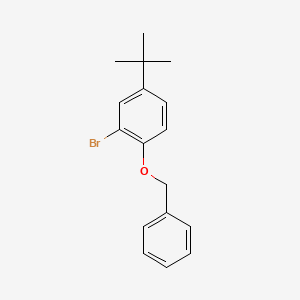

This compound is characterized by the following chemical structure:

- Chemical Formula : C15H17BrO

- CAS Number : 52458-11-4

- Molecular Weight : 305.2 g/mol

This compound features a bromine atom at the 2-position of a t-butyl-substituted benzene ring, linked to a benzyloxy group, which contributes to its reactivity and biological interactions.

Target of Action

The primary target of this compound is the benzylic position of the benzene ring. The compound undergoes various chemical reactions that are crucial for its biological effects.

Mode of Action

This compound is involved in:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The benzyl ether group can be oxidized to yield benzaldehyde or benzoic acid derivatives.

- Reduction Reactions : The bromine can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Biochemical Pathways

The compound participates in several biochemical pathways, primarily through free radical bromination, nucleophilic substitution, and oxidative metabolism. Its reactivity suggests that it may be metabolized via cytochrome P450 enzymes, leading to hydroxylated metabolites that could exhibit varying biological activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can enhance the efficacy of antibiotics against resistant bacterial strains .

Cytotoxicity

In vitro studies have demonstrated that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways, which are activated by the interaction of the compound with cellular components .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of brominated compounds found that this compound significantly inhibited the growth of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control Antibiotic (Penicillin) | 16 |

Study 2: Cytotoxicity in Cancer Cells

In another investigation assessing cytotoxic effects on HeLa cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment.

| Treatment | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (Doxorubicin) | 10 |

Applications in Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science : Utilized in developing polymers with specific properties due to its unique functional groups.

- Medicinal Chemistry : Investigated for potential therapeutic applications owing to its biological activities.

Eigenschaften

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52458-11-4 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.